![molecular formula C24H25N3O3S2 B299401 N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B299401.png)
N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
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Overview
Description
N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, also known as BMS-191011, is a compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of effects on biological systems, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of neurotransmitter release. This compound has also been found to have effects on ion channels and other cellular targets.
Biochemical and Physiological Effects:
N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of certain enzymes, and the regulation of ion channels. This compound has also been found to have effects on cellular signaling pathways and gene expression.
Advantages and Limitations for Lab Experiments
N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has several advantages for use in lab experiments, including its ability to modulate neurotransmitter release and its specificity for certain targets. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for research on N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, including the identification of new targets and the development of more specific and potent analogs. Additionally, this compound may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea involves several steps, including the reaction of benzhydryl chloride with sodium thiocyanate, followed by the addition of 4-(4-morpholinylsulfonyl)aniline. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been found to have a range of effects on biological systems, including the modulation of neurotransmitter release and the inhibition of certain enzymes.
properties
Product Name |
N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea |
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Molecular Formula |
C24H25N3O3S2 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
1-benzhydryl-3-(4-morpholin-4-ylsulfonylphenyl)thiourea |
InChI |
InChI=1S/C24H25N3O3S2/c28-32(29,27-15-17-30-18-16-27)22-13-11-21(12-14-22)25-24(31)26-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H2,25,26,31) |
InChI Key |
UXSMAZTUKOEROV-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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